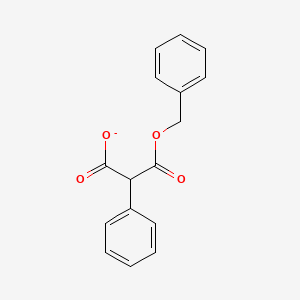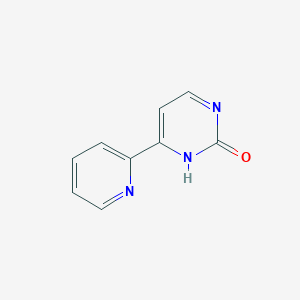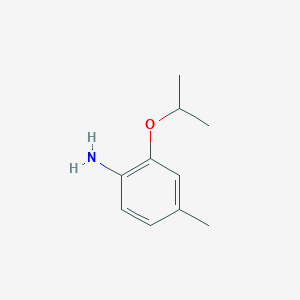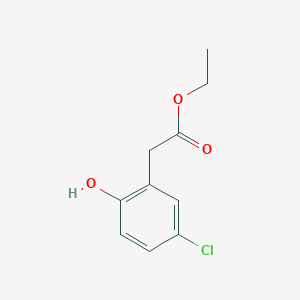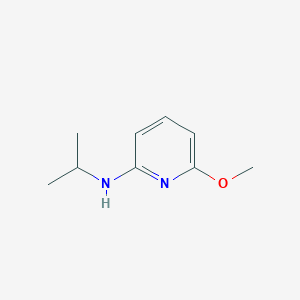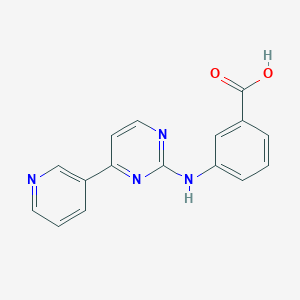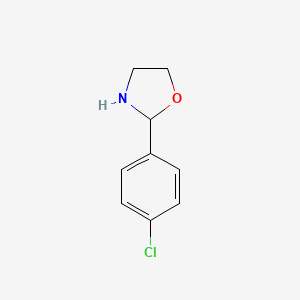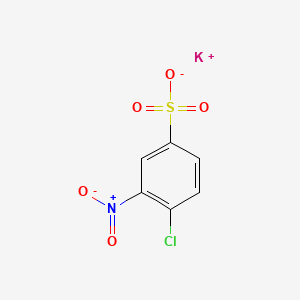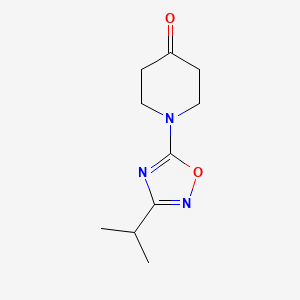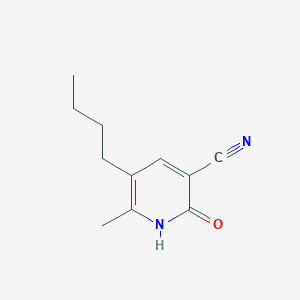![molecular formula C13H11BrO B8723018 (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8723018.png)
(4'-Bromo-[1,1'-biphenyl]-4-yl)methanol
Descripción general
Descripción
(4’-Bromo-biphenyl-4-YL)-methanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a bromine atom attached to one of the phenyl rings and a hydroxymethyl group attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Bromo-biphenyl-4-YL)-methanol typically involves the bromination of biphenyl followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation is usually achieved through a Grignard reaction, where the brominated biphenyl is reacted with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide.
Industrial Production Methods: In an industrial setting, the production of (4’-Bromo-biphenyl-4-YL)-methanol may involve continuous flow processes to ensure high yield and purity. The bromination and hydroxymethylation reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: (4’-Bromo-biphenyl-4-YL)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: (4’-Carboxy-biphenyl-4-YL)-methanol.
Reduction: Biphenyl-4-YL-methanol.
Substitution: (4’-Substituted-biphenyl-4-YL)-methanol, where the substituent depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (4’-Bromo-biphenyl-4-YL)-methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, (4’-Bromo-biphenyl-4-YL)-methanol is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its bromine atom can be replaced with radioactive isotopes for tracing studies.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biphenyl structure is a common motif in many biologically active molecules, and modifications to the hydroxymethyl and bromine groups can lead to compounds with therapeutic properties.
Industry: In the industrial sector, (4’-Bromo-biphenyl-4-YL)-methanol is used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of (4’-Bromo-biphenyl-4-YL)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. Additionally, the biphenyl structure provides a rigid framework that can influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Biphenyl-4-YL-methanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(4’-Chloro-biphenyl-4-YL)-methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(4’-Fluoro-biphenyl-4-YL)-methanol: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: (4’-Bromo-biphenyl-4-YL)-methanol is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C13H11BrO |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
[4-(4-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 |
Clave InChI |
QOBRUMXJJIZUQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

